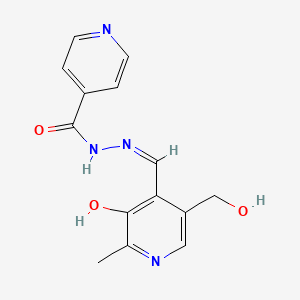
Pyridoxal isonicotinoyl hydrazone, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridoxal isonicotinoyl hydrazone is a synthetic compound derived from pyridoxine (vitamin B6) and isonicotinic acid hydrazide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyridoxal isonicotinoyl hydrazone is synthesized by reacting pyridoxal hydrochloride with isonicotinic acid hydrazide in an appropriate solvent such as ethanol. The reaction typically involves heating the mixture under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of pyridoxal isonicotinoyl hydrazone can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: Pyridoxal isonicotinoyl hydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced hydrazone derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced hydrazone derivatives .
Aplicaciones Científicas De Investigación
Pyridoxal isonicotinoyl hydrazone has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: It is studied for its role in iron metabolism and its potential to treat iron overload disorders.
Medicine: It has been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis.
Industry: It is used in the development of new materials and as a chelating agent in various industrial processes .
Mecanismo De Acción
Pyridoxal isonicotinoyl hydrazone exerts its effects primarily through its iron-chelating properties. It binds to iron ions, forming stable complexes that prevent iron from participating in harmful oxidative reactions. This mechanism is particularly useful in treating iron overload disorders and reducing oxidative stress in cells .
Molecular Targets and Pathways:
Iron Metabolism: It targets iron ions and prevents their participation in redox reactions.
Oxidative Stress Pathways: By chelating iron, it reduces the formation of reactive oxygen species and protects cells from oxidative damage
Comparación Con Compuestos Similares
Pyridoxal isonicotinoyl hydrazone is unique due to its dual role as an iron chelator and antimicrobial agent. Similar compounds include:
Pyridoxal benzoyl hydrazone: Another hydrazone derivative with similar chelating properties.
Salicyloyl isonicotinoyl hydrazone: Known for its strong iron-chelating ability.
Salicylaldehyde benzoyl hydrazone: Used in coordination chemistry for forming metal complexes
These compounds share similar chelating properties but differ in their specific applications and efficacy in various biological and chemical contexts.
Propiedades
Número CAS |
83706-04-1 |
|---|---|
Fórmula molecular |
C14H14N4O3 |
Peso molecular |
286.29 g/mol |
Nombre IUPAC |
N-[(Z)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H14N4O3/c1-9-13(20)12(11(8-19)6-16-9)7-17-18-14(21)10-2-4-15-5-3-10/h2-7,19-20H,8H2,1H3,(H,18,21)/b17-7- |
Clave InChI |
BQYIXOPJPLGCRZ-IDUWFGFVSA-N |
SMILES isomérico |
CC1=NC=C(C(=C1O)/C=N\NC(=O)C2=CC=NC=C2)CO |
SMILES canónico |
CC1=NC=C(C(=C1O)C=NNC(=O)C2=CC=NC=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


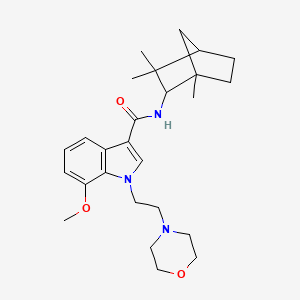
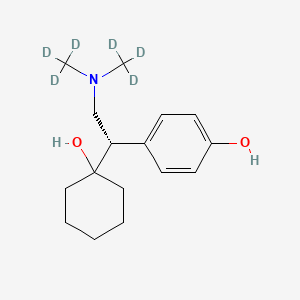
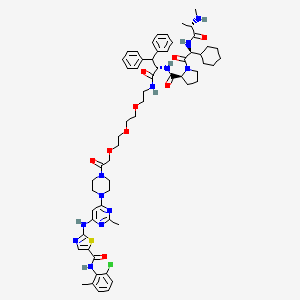
![3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine;hydrochloride](/img/structure/B15073465.png)
![8-[2-[4-(dimethylamino)butanoyloxy]ethyl-[(9Z,12Z)-octadeca-9,12-dienyl]amino]octyl 2-hexyldecanoate](/img/structure/B15073471.png)
![4-nitro-N-[(Z)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide](/img/structure/B15073473.png)
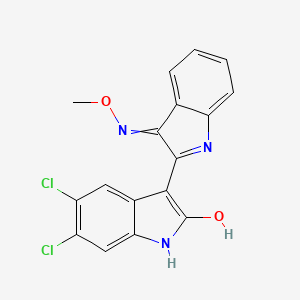
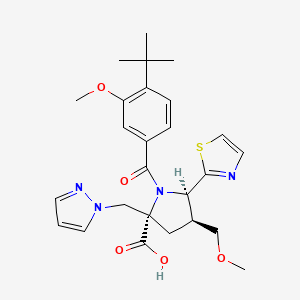
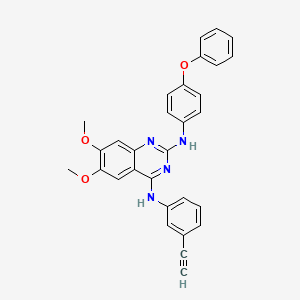
![5-[(4-Chlorophenyl)methylsulfanyl]-2-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-1,2,4-triazol-3-amine](/img/structure/B15073496.png)
![(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-[(1R)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-2-carboxylic acid](/img/structure/B15073503.png)
![(1S,3S)-N1-(5-(pentan-3-yl)pyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine](/img/structure/B15073504.png)
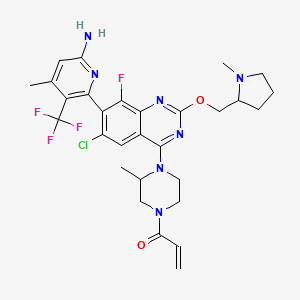
![4-[[1-[[4-Amino-1-(3-naphthalen-1-ylpropylamino)-1,4-dioxobutan-2-yl]carbamoyl]cyclohexyl]amino]-4-oxo-3-[[4-(phosphonomethyl)phenyl]methyl]butanoic acid](/img/structure/B15073522.png)
